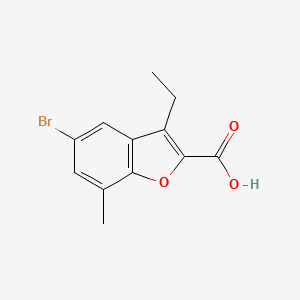

5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid

CAS No.: 1342577-53-0

Cat. No.: VC12025915

Molecular Formula: C12H11BrO3

Molecular Weight: 283.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342577-53-0 |

|---|---|

| Molecular Formula | C12H11BrO3 |

| Molecular Weight | 283.12 g/mol |

| IUPAC Name | 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H11BrO3/c1-3-8-9-5-7(13)4-6(2)10(9)16-11(8)12(14)15/h4-5H,3H2,1-2H3,(H,14,15) |

| Standard InChI Key | JIOFVMKTNBSWCD-UHFFFAOYSA-N |

| SMILES | CCC1=C(OC2=C1C=C(C=C2C)Br)C(=O)O |

| Canonical SMILES | CCC1=C(OC2=C1C=C(C=C2C)Br)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The benzofuran core consists of a fused benzene and furan ring system. Substitutions at positions 3, 5, and 7 introduce steric and electronic modifications that influence reactivity and biological activity. Key features include:

-

Bromine (position 5): Enhances electrophilic reactivity and potential DNA intercalation .

-

Ethyl group (position 3): Increases lipophilicity, potentially improving membrane permeability .

-

Methyl group (position 7): Moderates solubility and stabilizes the planar benzofuran structure .

Table 1: Fundamental Chemical Data

*No CAS registry exists for this exact compound, but analogs like 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid (CAS 1344234-60-1) and 7-bromo-5-methyl-1-benzofuran-2-carboxylic acid (CAS 35700-47-1) are documented .

Synthesis and Structural Elucidation

Retrosynthetic Analysis

The synthesis of 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid can be approached via:

-

Cyclization of substituted salicylaldehydes: Reacting 5-bromo-3-ethyl-7-methyl-2-hydroxybenzaldehyde with bromoacetic acid under basic conditions (e.g., KCO) to form the benzofuran core .

-

Late-stage functionalization: Introducing the ethyl group via alkylation of a preformed 5-bromo-7-methylbenzofuran intermediate .

Table 2: Representative Synthetic Pathways

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 2-Hydroxy-5-bromo-7-methylbenzaldehyde, bromoacetic acid, KCO, ethanol, reflux | 65% | |

| 2 | Ethyl iodide, NaH, DMF, 0°C to RT | 78% |

Spectroscopic Characterization

-

NMR: H NMR spectra of analogs show distinct signals for ethyl (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet) and methyl groups (δ 2.3 ppm, singlet) .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize potency and reduce toxicity .

-

In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability in animal models.

-

Target Identification: Proteomic screens to elucidate molecular targets beyond DNA intercalation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume